(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(4-propylphenyl)methanone diformate
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Overview
Description
(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(4-propylphenyl)methanone diformate is a complex organic compound characterized by its unique structure, which includes piperidine and piperazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(4-propylphenyl)methanone diformate typically involves multiple steps, starting with the preparation of the piperidine and piperazine intermediates. These intermediates are then reacted under controlled conditions to form the final compound. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining strict quality control standards.
Chemical Reactions Analysis
Types of Reactions
(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(4-propylphenyl)methanone diformate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(4-propylphenyl)methanone diformate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and chemical reactions.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and applications in drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of (4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(4-propylphenyl)methanone diformate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine and piperazine derivatives, such as:
- (4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(4-methylphenyl)methanone
- (4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(4-ethylphenyl)methanone
Uniqueness
What sets (4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(4-propylphenyl)methanone diformate apart from similar compounds is its specific structural configuration, which may confer unique chemical and biological properties. This uniqueness can make it particularly valuable for certain applications in research and industry.
Properties
IUPAC Name |
[4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidin-1-yl]-(4-propylphenyl)methanone;formic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N3O.2CH2O2/c1-4-5-19-6-8-21(9-7-19)22(26)24-12-10-20(11-13-24)17-25-15-14-23(3)16-18(25)2;2*2-1-3/h6-9,18,20H,4-5,10-17H2,1-3H3;2*1H,(H,2,3) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDGFYRXKZNLDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)N2CCC(CC2)CN3CCN(CC3C)C.C(=O)O.C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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